molecular formula C15H9ClF3N3O4 B3040827 N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide CAS No. 243644-32-8

N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide

Cat. No.: B3040827
CAS No.: 243644-32-8
M. Wt: 387.7 g/mol
InChI Key: RKMFHCIXCIPQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide is a complex organic compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups

Mechanism of Action

Target of Action

The primary targets of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system.

Mode of Action

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide interacts with AChE and BuChE by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound may work as non-covalent inhibitors that are placed in close proximity to the active site triad .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, the compound enhances cholinergic transmission .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, water solubility, and stability .

Result of Action

The result of the compound’s action is an enhancement of cholinergic transmission due to the increased concentration of acetylcholine. This can have various effects on the body, depending on the specific location and function of the cholinergic neurons involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other substances can influence the compound’s absorption and distribution within the body .

Biochemical Analysis

Biochemical Properties

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial for neurotransmission . The inhibition of these enzymes is achieved through non-covalent interactions, placing the compound in close proximity to the active site triad . Additionally, N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide exhibits antimicrobial activity against Mycobacterium tuberculosis and nontuberculous mycobacteria .

Cellular Effects

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects cholinergic signaling, which can alter neurotransmission and impact neuronal function . Furthermore, its antimicrobial properties suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in microbial cells .

Molecular Mechanism

The molecular mechanism of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide involves its binding interactions with biomolecules and enzyme inhibition. The compound’s trifluoromethyl and nitro groups contribute to its binding affinity and specificity for acetylcholinesterase and butyrylcholinesterase . By occupying the active site of these enzymes, the compound prevents the hydrolysis of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the synaptic cleft . This mechanism of action is crucial for its potential therapeutic applications in treating neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for extended periods, although gradual degradation may reduce its potency . Additionally, prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, toxic effects such as neurotoxicity, hepatotoxicity, and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may involve phase I and phase II biotransformation reactions, such as oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, distribution, and elimination . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity .

Transport and Distribution

The transport and distribution of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide within cells and tissues are mediated by transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues . Transporters such as P-glycoprotein may influence its distribution and efflux from cells . Understanding the compound’s transport and distribution is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria may influence its interactions with enzymes and other biomolecules . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 2-chloro-5-nitrobenzene-1-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-5-nitro-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O4/c16-12-6-5-10(22(25)26)7-11(12)14(24)21-20-13(23)8-1-3-9(4-2-8)15(17,18)19/h1-7H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFHCIXCIPQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.